(2-Oxoindolin-5-yl)boronic acid structure and properties
(2-Oxoindolin-5-yl)boronic acid structure and properties
An In-depth Technical Guide to (2-Oxoindolin-5-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery
Executive Summary
(2-Oxoindolin-5-yl)boronic acid has emerged as a pivotal reagent in medicinal chemistry, primarily serving as a versatile building block for the synthesis of complex molecular architectures. Its structure marries the biologically significant oxindole scaffold with the synthetically powerful boronic acid functional group. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and handling. The core focus is on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. We will explore the mechanistic rationale behind experimental protocols and showcase its utility in the development of therapeutic agents, providing researchers and drug development professionals with a comprehensive resource for leveraging this high-value intermediate.
The Strategic Value of Boronic Acids and the Oxindole Scaffold
The ascent of boronic acids as indispensable tools in organic synthesis is a testament to their unique combination of stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[2][3] This reaction enables the efficient formation of carbon-carbon bonds, which is fundamental to constructing the core structures of new drug candidates.[4] Boronic acids are generally stable, often crystalline solids, and their byproducts are typically non-toxic and easily removed, aligning with the principles of green chemistry.[1]
The oxindole core, on the other hand, is a privileged scaffold in medicinal chemistry. This bicyclic lactam is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including kinase inhibition, which is crucial in oncology research. The strategic placement of the boronic acid at the C-5 position of the oxindole ring provides a reactive handle for introducing molecular diversity, allowing chemists to systematically explore the structure-activity relationship (SAR) of novel drug candidates.
Structure and Physicochemical Properties
The formal IUPAC name for this compound is (2-oxo-2,3-dihydro-1H-indol-5-yl)boronic acid. Its structure consists of a planar oxindole ring system with a boronic acid group, -B(OH)₂, attached at the 5-position of the fused benzene ring.
Caption: Chemical Structure of (2-Oxoindolin-5-yl)boronic acid.
The physicochemical properties of this reagent are critical for its storage, handling, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1051316-38-1 | |
| Molecular Formula | C₈H₈BNO₃ | |
| Molecular Weight | 176.97 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Store under an inert atmosphere, in a freezer at -20°C |
As a Lewis acid, the boronic acid moiety can engage in reversible covalent interactions with nucleophiles, a property that underlies its biological activity and its utility as a sensor for carbohydrates.[1] However, this reactivity also makes it susceptible to degradation pathways like protodeboronation, especially under harsh conditions.[5] Proper storage under inert, anhydrous, and cold conditions is paramount to maintaining its integrity and ensuring reproducibility in synthetic applications.
Synthesis and Handling
While commercially available from various suppliers, understanding the synthesis of (2-Oxoindolin-5-yl)boronic acid provides insight into potential impurities and handling considerations. A common and robust strategy involves the palladium-catalyzed borylation of a 5-halooxindole, such as 5-bromooxindole.
This reaction typically uses bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. The resulting pinacol ester is often more stable and easier to purify than the free boronic acid.[6] Subsequent hydrolysis of the pinacol ester under acidic or basic conditions yields the target (2-Oxoindolin-5-yl)boronic acid.
Handling Precautions:
-
Hygroscopic Nature: Boronic acids can be sensitive to moisture. Handle in a glovebox or under a stream of dry nitrogen whenever possible.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures can lead to dehydration and the formation of boroxine anhydrides.
-
Safety: The compound is classified with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation). Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Oxoindolin-5-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation allows for the formation of a C(sp²)-C(sp²) bond between the oxindole core and a variety of aryl or heteroaryl halides (or triflates).[3][7]
Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (R-X) bond, forming a palladium(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the oxindole moiety) to the palladium(II) center, displacing the halide. This is often the rate-determining step.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.
Representative Experimental Protocol
This protocol is illustrative and should be adapted and optimized based on the specific aryl halide substrate.
Objective: To synthesize 5-phenyl-1,3-dihydro-2H-indol-2-one via Suzuki-Miyaura coupling.
Materials:
-
(2-Oxoindolin-5-yl)boronic acid (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (2-Oxoindolin-5-yl)boronic acid, bromobenzene, and potassium carbonate.
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio). The solvent mixture should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Causality and Validation:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is critical for catalytic activity.
-
Degassed Solvents: Dissolved oxygen can oxidize the catalyst and phosphine ligands, inhibiting the reaction.
-
Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to form the boronate complex required for transmetalation.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction efficiency depending on the substrate.[5][7]
-
Water in Solvent: The presence of water can accelerate the transmetalation step and help dissolve the inorganic base. However, excess water can promote competitive protodeboronation.
Applications in Medicinal Chemistry
(2-Oxoindolin-5-yl)boronic acid is not just a synthetic tool; it is a gateway to biologically active molecules. The 5-aryloxindole motif it helps construct is a key feature in a multitude of potent and selective kinase inhibitors. For example, this scaffold is integral to the development of inhibitors for targets like c-Jun N-terminal kinase 3 (JNK3), which are implicated in neurodegenerative diseases.[5] The ability to rapidly generate a library of 5-aryl or 5-heteroaryl oxindoles via Suzuki coupling allows for efficient exploration of the chemical space around the target's binding pocket, accelerating the hit-to-lead optimization process in drug discovery campaigns.[4][8]
Conclusion
(2-Oxoindolin-5-yl)boronic acid stands as a premier example of a molecular building block that bridges synthetic utility with pharmacological relevance. Its robust application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for elaborating the privileged oxindole scaffold. For researchers and scientists in drug development, a thorough understanding of its properties, handling, and reaction mechanisms is essential for harnessing its full potential in the rational design and synthesis of next-generation therapeutics.
References
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2-Oxoindoline-5-boronic acid pinacol ester, 97%. J&K Scientific. [Link]
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Kinzel, T., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
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The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]
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Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]
-
Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
-
Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
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